molecular formula C15H19N3O3S B12725418 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- CAS No. 128554-90-5

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)-

Katalognummer: B12725418
CAS-Nummer: 128554-90-5
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: DXYRNTLLAXIMRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .

Wirkmechanismus

The mechanism of action of 4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with specific molecular targets. The nitrobenzo(b)thienyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Morpholinepropanamine, N-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of a morpholine ring, a propanamine chain, and a nitrobenzo(b)thienyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other benzo(b)thiophene derivatives .

Eigenschaften

CAS-Nummer

128554-90-5

Molekularformel

C15H19N3O3S

Molekulargewicht

321.4 g/mol

IUPAC-Name

N-(3-morpholin-4-ylpropyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C15H19N3O3S/c19-18(20)15-14(12-4-1-2-5-13(12)22-15)16-6-3-7-17-8-10-21-11-9-17/h1-2,4-5,16H,3,6-11H2

InChI-Schlüssel

DXYRNTLLAXIMRZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.